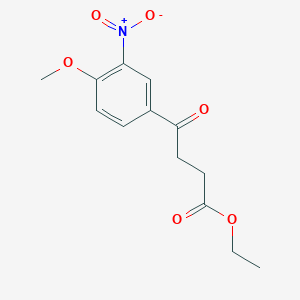

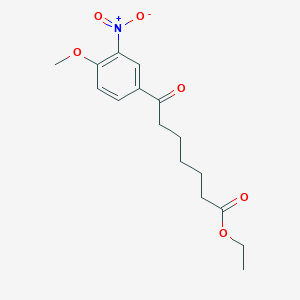

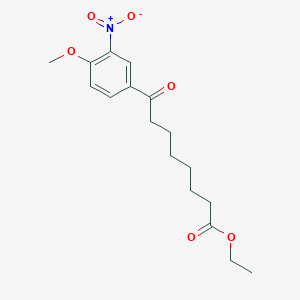

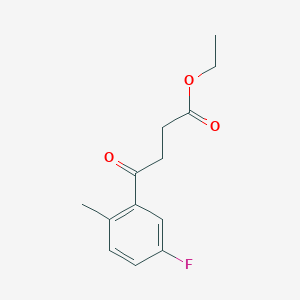

![molecular formula C14H16O5 B1326088 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 951889-28-4](/img/structure/B1326088.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

科学的研究の応用

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate: , also known as Ethyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate, has several unique applications in scientific research. Below are detailed sections focusing on different fields where this compound is utilized:

Flavouring Substance

This compound is synthesized chemically and intended to be used as a flavouring substance in specific food categories, although it is not intended for use in beverages .

Pb 2+ Sensor Development

Research has led to the development of a simple, sensitive, and selective Pb 2+ sensor based on derivatives of this compound. It is modified on a glassy carbon electrode (GCE) with a conducting Nafion polymer matrix via an electrochemical approach .

Antitumor Properties

Some derivatives of this compound have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Anticancer Activity

A series of compounds bearing this moiety have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute cancer cell lines .

Antibacterial Potential

There is literature suggesting the antibacterial potential of compounds containing this functional group .

Synthesis of Derrubone

It has been used in the synthesis of derrubone, which is an isoflavonoid with various biological activities .

Isotope Ratio Mass Spectrometry

This compound has been used as a standard to analyze seized methamphetamine samples showing unique profiles of stable isotopic compositions by isotope ratio mass spectrometry .

Pharmaceutical Precursor

It serves as a critical chemical precursor in diverse industrial applications, notably in the pharmaceutical sector .

将来の方向性

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It is plausible that the compound may influence pathways related to cell cycle regulation and apoptosis, given the observed effects of related compounds .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially be attributed to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate as well.

特性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |

CAS RN |

951889-28-4 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)